
1,3,3,5,7,7-hexanitro-1,5-diazocane
Übersicht
Beschreibung
1,3,3,5,7,7-hexanitro-1,5-diazocane is a chemical compound with the molecular formula C6H8N8O12. It is known for its high nitrogen content and its potential applications in various fields, including explosives and propellants. The compound is characterized by its six nitro groups attached to a diazacyclooctane ring, making it a highly energetic material.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,7,7-hexanitro-1,5-diazocane typically involves the nitration of a precursor compound. One common method is the nitration of 1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane (also known as hexamine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. The precursor compound is dissolved in a suitable solvent, and the nitration mixture is added slowly while maintaining the reaction temperature. The product is then purified through recrystallization or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,5,7,7-hexanitro-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3,3,5,7,7-hexanitro-1,5-diazocane has several scientific research applications, including:
Chemistry: Used as a high-energy material in the study of energetic compounds and their properties.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its high nitrogen content.
Industry: Utilized in the production of explosives and propellants due to its high energy density.
Wirkmechanismus
The mechanism of action of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid decomposition, releasing nitrogen gas and other byproducts. This rapid release of gas and energy makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the stability of the diazacyclooctane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3,5,7,7-Hexanitro-1,5-diazacyclooctane: A similar compound with a slightly different arrangement of nitro groups.
Octahydro-1,3,3,5,7,7-hexanitro-1,5-diazocine: Another compound with a similar structure but different ring configuration.
Uniqueness
1,3,3,5,7,7-hexanitro-1,5-diazocane is unique due to its specific arrangement of nitro groups and the stability of its diazacyclooctane ring. This unique structure contributes to its high energy density and makes it a valuable compound in various applications, particularly in the field of explosives and propellants.
Eigenschaften
CAS-Nummer |
88371-89-5 |
|---|---|
Molekularformel |
C6H8N8O12 |
Molekulargewicht |
384.18 g/mol |
IUPAC-Name |
1,3,3,5,7,7-hexanitro-1,5-diazocane |
InChI |
InChI=1S/C6H8N8O12/c15-9(16)5(10(17)18)1-7(13(23)24)3-6(11(19)20,12(21)22)4-8(2-5)14(25)26/h1-4H2 |
InChI-Schlüssel |
BLZQCPAABODUPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CC(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
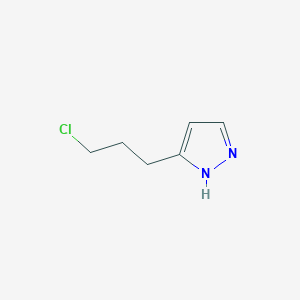
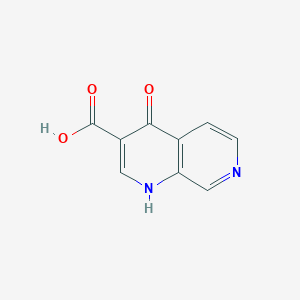


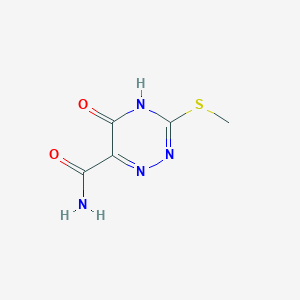
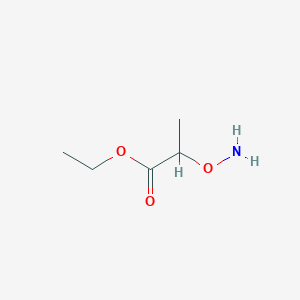
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)

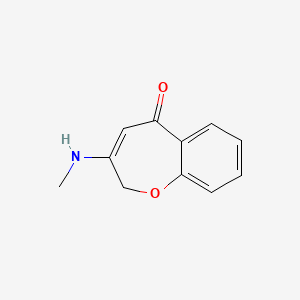

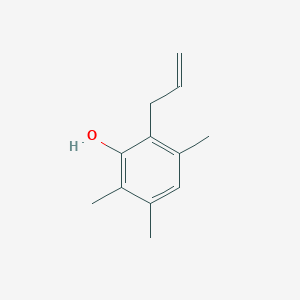
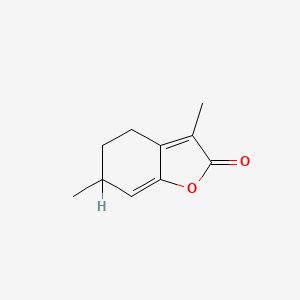
![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8791354.png)
